2-(Chloromethyl)quinoxaline hydrochloride

Catalog No.
S1783564
CAS No.
1955553-97-5
M.F
C9H8Cl2N2
M. Wt
215.077
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)quinoxaline hydrochloride

CAS Number

1955553-97-5

Product Name

2-(Chloromethyl)quinoxaline hydrochloride

IUPAC Name

2-(chloromethyl)quinoxaline;hydrochloride

Molecular Formula

C9H8Cl2N2

Molecular Weight

215.077

InChI

InChI=1S/C9H7ClN2.ClH/c10-5-7-6-11-8-3-1-2-4-9(8)12-7;/h1-4,6H,5H2;1H

InChI Key

TXPHURYDSIOERS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CC(=N2)CCl.Cl

2-(Chloromethyl)quinoxaline hydrochloride is a chemical compound characterized by the presence of a chloromethyl group attached to a quinoxaline ring. Its molecular formula is C₉H₈ClN, with a molecular weight of approximately 215.08 g/mol. This compound is typically encountered as a hydrochloride salt, which enhances its solubility in water and makes it suitable for various biological and chemical applications .

Quinoxalines are bicyclic compounds that consist of two fused aromatic rings, specifically benzene and pyrazine. The chloromethyl group at the second position of the quinoxaline structure introduces unique reactivity characteristics, making it a valuable precursor for synthesizing various derivatives with potential biological activities .

There is no documented information on the mechanism of action of CMQ-HCl.

  • Chloromethyl group: Organic chlorides can be irritating and potentially carcinogenic. Handle with appropriate personal protective equipment (PPE) [].
  • Hydrochloride salt: May be corrosive and irritating. Standard laboratory safety practices for handling acids and bases should be followed.
Due to the presence of the chloromethyl group. Notably, it can undergo nucleophilic substitution reactions where nucleophiles can replace the chlorine atom. This property allows for the synthesis of diverse derivatives, including:

  • Nucleophilic substitutions: The chlorine atom can be replaced by various nucleophiles such as amines or thiols, leading to the formation of new compounds with potentially enhanced biological activities.
  • Condensation reactions: The compound can react with other electrophiles to form larger heterocyclic structures, expanding its utility in organic synthesis .

The biological activity of 2-(chloromethyl)quinoxaline hydrochloride and its derivatives has been extensively studied. Quinoxaline compounds are known for their broad spectrum of biological activities, including:

  • Antimicrobial properties: Various quinoxaline derivatives demonstrate significant antibacterial and antifungal activities.
  • Antiviral effects: Some derivatives exhibit efficacy against viral infections.
  • Anti-inflammatory activity: Quinoxalines have shown potential in reducing inflammation in biological systems .

These properties make 2-(chloromethyl)quinoxaline hydrochloride a candidate for further pharmacological studies.

The synthesis of 2-(chloromethyl)quinoxaline hydrochloride can be achieved through several methods:

  • Chloromethylation of quinoxaline: This method involves treating quinoxaline with chloromethyl methyl ether in the presence of a Lewis acid catalyst, leading to the formation of 2-(chloromethyl)quinoxaline.
  • Refluxing with chloromethylating agents: Refluxing quinoxaline with reagents like thionyl chloride or phosphorus oxychloride can also yield the desired product .

These methods highlight the versatility in synthesizing this compound, allowing for modifications that could enhance its biological properties.

2-(Chloromethyl)quinoxaline hydrochloride finds applications in various fields:

  • Pharmaceutical research: It serves as a precursor for developing new drugs due to its biological activities.
  • Chemical synthesis: The compound is utilized in synthesizing more complex heterocyclic compounds that may exhibit novel properties.
  • Biological assays: It is employed in laboratory settings for testing antimicrobial and antiviral activities .

Interaction studies involving 2-(chloromethyl)quinoxaline hydrochloride often focus on its binding affinity with biological targets. Research indicates that quinoxaline derivatives can interact with enzymes and receptors, influencing cellular processes. For instance, some studies have explored their role as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair .

Understanding these interactions is vital for developing therapeutics based on this compound.

Several compounds share structural similarities with 2-(chloromethyl)quinoxaline hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
2-MethylquinoxalineQuinoxaline derivativeAntimicrobialMethyl group enhances lipophilicity
6-BromoquinoxalineBromo-substitutedAntiviralBromine enhances reactivity
2-AminoquinoxalineAmino-substitutedAnticancerAmino group increases solubility
2-(Chloromethyl)quinoxalineChloromethyl derivativeAntimicrobial, antiviralChloromethyl group offers unique reactivity

The presence of the chloromethyl group distinguishes 2-(chloromethyl)quinoxaline hydrochloride from its analogs, providing unique pathways for further chemical modifications and enhancing its potential therapeutic applications .

The introduction of chloromethyl functionality into quinoxaline derivatives represents a critical synthetic transformation that enables further chemical elaboration of these heterocyclic scaffolds [1]. Nucleophilic substitution reactions serve as the primary mechanistic pathway for installing chloromethyl groups onto quinoxaline rings, with the electrophilic nature of the quinoxaline system facilitating these transformations [24].

The most prevalent approach involves the reaction of pre-formed quinoxaline substrates with chloromethylating agents under basic conditions [22]. Studies have demonstrated that 2-chloro-3-methylquinoxaline can be converted to chloromethyl derivatives through nucleophilic displacement reactions, where the chlorine atom at position 2 serves as a leaving group [5] [22]. The reaction typically proceeds through a nucleophilic aromatic substitution mechanism, with the chloromethyl anion attacking the electron-deficient quinoxaline ring [24].

Alternative synthetic routes employ phenacyl bromide derivatives as chloromethyl precursors in condensation reactions with ortho-phenylenediamine [23]. These reactions proceed through a cascade mechanism involving initial nucleophilic attack by the diamine, followed by cyclization and subsequent chloromethyl group introduction [23]. The reaction conditions typically require pyridine as a catalyst in tetrahydrofuran solvent at room temperature, achieving yields ranging from 85 to 92 percent [23].

Table 1: Nucleophilic Substitution Reaction Conditions for Chloromethyl Group Introduction

Starting MaterialNucleophileSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2-ChloroquinoxalineChloromethyl anionAcetonitrile252-388-92 [23]
Quinoxaline N-oxideChloromethyl carbanionDimethylformamide604-675-85 [24]
2-PhenylquinoxalinePotassium chloride/18-crown-6Acetone651689 [18]

Research findings indicate that the electron-withdrawing nature of substituents on the quinoxaline ring significantly influences the reactivity toward nucleophilic substitution [18]. Compounds bearing strong electron-withdrawing groups such as nitro or cyano substituents at the 6-position exhibit enhanced electrophilicity, facilitating chloromethyl group introduction [18]. However, these same substituents can lead to side reactions and reduced yields due to competing pathways [18].

The mechanism of chloromethyl group introduction typically involves the formation of a Meisenheimer complex intermediate, where the nucleophilic chloromethyl species attacks the quinoxaline ring [24]. Subsequent elimination of the leaving group results in the formation of the desired chloromethyl quinoxaline product [24]. The reaction progress can be monitored using high-performance liquid chromatography, as thin-layer chromatography often fails to distinguish between starting materials and products due to similar retention factors [18].

Catalytic Approaches in Quinoxaline Ring Formation

The synthesis of quinoxaline derivatives through catalytic methodologies has evolved significantly, with numerous metal and acid-catalyzed approaches demonstrating enhanced efficiency and selectivity [6] [7] [8]. Transition metal catalysis represents a particularly important advancement in quinoxaline synthesis, offering improved reaction conditions and expanded substrate scope [9].

Heterogeneous catalysis using molybdophosphovanadates supported on alumina cylinders has proven highly effective for quinoxaline formation [7]. The copper-containing heteropolyoxometalate catalyst (CuH2PMo11VO40) supported on alumina demonstrates superior activity, achieving 92 percent yield in the condensation of ortho-phenylenediamine with benzil at room temperature [7]. This catalytic system eliminates the need for elevated temperatures and harsh reaction conditions typically required in conventional methods [7].

Iron-based catalysts have emerged as cost-effective alternatives for quinoxaline synthesis [9]. Iron nanocatalysts mediate the formation of pyrrolo[1,2-a]quinoxalines through decarboxylation-intramolecular cyclization-oxidation cascade reactions [9]. These iron-catalyzed processes operate under solvent-free conditions without requiring external oxidants or reductants, representing an environmentally benign approach [9].

Cobalt catalysis offers another avenue for quinoxaline synthesis, particularly in the conversion of vicinal diols and 2-nitroanilines to quinoxalines [9]. The cobalt-catalyzed process involves transfer hydrogenation to generate intermediate alpha-hydroxyketones and 1,2-phenylenediamines, which subsequently undergo condensation and cyclization to afford quinoxaline products [9].

Table 2: Catalytic Systems for Quinoxaline Ring Formation

Catalyst TypeActive SpeciesReaction ConditionsSubstrate ScopeYield Range (%)Reference
HeteropolyoxometalateCuH2PMo11VO40/Al2O325°C, toluene, 2hDiketones + diamines80-92 [7]
Iron nanocatalystFe(0)/FeMoSe100°C, solvent-free, 12hArylpyrroles45-82 [9]
Cobalt complexCo(II)/N-doped carbon120°C, ethanol, 8hDiols + nitroanilines65-85 [9]
Phosphate fertilizersMAP/DAP/TSP25°C, ethanol, 2hStandard substrates85-95 [11]

Novel catalytic approaches include the use of mineral fertilizers as heterogeneous catalysts [11] [16]. Monoammonium phosphate, diammonium phosphate, and triple superphosphate demonstrate remarkable catalytic activity in quinoxaline synthesis at ambient temperature [11] [16]. These phosphate-based catalysts can be recovered by simple filtration and reused for up to six cycles without significant loss of activity [11] [16].

Palladium and copper-catalyzed cross-coupling reactions have been adapted for quinoxaline synthesis, particularly in the construction of substituted quinoxaline frameworks [10]. These catalytic systems enable the formation of carbon-carbon bonds essential for building complex quinoxaline derivatives with diverse substitution patterns [10].

The mechanistic understanding of catalytic quinoxaline formation reveals that metal catalysts typically facilitate the initial condensation between ortho-phenylenediamine and dicarbonyl compounds, followed by promoting the cyclization and oxidation steps [9]. The choice of catalyst significantly influences the reaction pathway, with some systems favoring direct condensation while others promote cascade reactions involving multiple bond-forming events [9].

Solvent Effects and Temperature-Dependent Yield Optimization

Solvent selection plays a crucial role in quinoxaline synthesis, significantly affecting reaction rates, yields, and product selectivity [11] [12] [13]. Comprehensive studies have revealed that solvent polarity, hydrogen-bonding capability, and coordination ability directly influence the efficiency of quinoxaline formation reactions [13] [14].

Ethanol emerges as the optimal solvent for many quinoxaline synthesis reactions, providing an ideal balance of polarity and reactivity [13]. Comparative studies demonstrate that ethanol consistently delivers higher yields compared to methanol, acetonitrile, or ethanol-water mixtures [13]. In camphor sulfonic acid-catalyzed quinoxaline synthesis, ethanol produces 98 percent yield compared to 50 percent in methanol and 65 percent in acetonitrile [13].

The effect of solvent on reaction kinetics reveals significant variations in reaction completion times [12]. Polar protic solvents such as ethanol and methanol generally accelerate quinoxaline formation due to their ability to stabilize ionic intermediates formed during the condensation process [12]. However, the specific hydrogen-bonding interactions can also influence the reaction pathway and product distribution [12].

Table 3: Solvent Effects on Quinoxaline Synthesis Yields

SolventPolarity IndexYield (%)Reaction Time (h)Temperature (°C)Reference
Ethanol5.298225 [13]
Methanol5.150225 [13]
Acetonitrile5.865225 [13]
Ethanol/Water (1:1)6.585225 [13]
Dimethylformamide6.490125 [14]
Tetrahydrofuran4.0882.525 [23]

Temperature optimization studies reveal complex relationships between reaction temperature and product yield [17]. Room temperature reactions generally provide optimal yields while minimizing side reactions and decomposition pathways [7] [17]. Elevated temperatures can accelerate reaction rates but may lead to decreased selectivity and formation of unwanted byproducts [17].

The molybdophosphovanadate-catalyzed quinoxaline synthesis demonstrates exceptional temperature efficiency, achieving excellent yields at room temperature without requiring thermal activation [7]. This contrasts with traditional methods that often require reflux conditions and extended heating periods [17].

Solvent volume effects have been systematically investigated, revealing that optimal solvent-to-substrate ratios exist for maximizing yield and reaction efficiency [11]. Studies using phosphate-based catalysts show that solvent volume significantly impacts both reaction kinetics and final yields [11]. Insufficient solvent leads to poor mixing and reduced yields, while excessive solvent dilutes reactants and slows reaction rates [11].

Specialized solvents such as hexafluoroisopropanol have shown remarkable effectiveness in quinoxaline synthesis [29]. This fluorinated alcohol achieves 95 percent yield in the condensation of benzil with ortho-phenylenediamine at room temperature within one hour [29]. The unique properties of fluorinated alcohols, including low nucleophilicity and strong hydrogen-bond donating ability, contribute to their effectiveness [29].

The recyclability of solvents represents an important consideration for sustainable quinoxaline synthesis [29]. Hexafluoroisopropanol can be recovered and recycled at least five times without significant activity loss, demonstrating the potential for environmentally responsible synthetic approaches [29].

Purification Techniques for High-Purity Isolation

The purification of 2-(chloromethyl)quinoxaline hydrochloride and related derivatives requires specialized techniques due to their unique physicochemical properties and sensitivity to environmental conditions [18] [19] [20]. Column chromatography represents the most widely employed purification method, utilizing silica gel as the stationary phase with carefully optimized eluent systems [18].

Silica gel column chromatography with chloroform as the mobile phase provides effective separation for chloromethyl quinoxaline derivatives [18]. The purification protocol involves washing the crude product with water to remove inorganic salts, followed by drying over anhydrous sodium sulfate before column application [18]. This approach successfully isolates products with high purity, as confirmed by nuclear magnetic resonance spectroscopy and elemental analysis [18].

Recrystallization techniques offer an alternative purification strategy, particularly effective for quinoxaline derivatives with suitable crystal-forming properties [19] [22]. Ethanol serves as the preferred recrystallization solvent for many quinoxaline compounds, providing good solubility at elevated temperatures and efficient crystallization upon cooling [22]. The recrystallization process typically involves dissolution in hot ethanol followed by slow cooling to promote crystal formation [22].

Table 4: Purification Methods and Efficiency for Quinoxaline Derivatives

Purification MethodSolvent SystemRecovery Yield (%)Purity LevelAdvantagesReference
Column chromatographyCHCl385-90>95%High resolution [18]
Column chromatographyCHCl3:acetone:EtOH (200:5:1)80-85>98%Excellent purity [18]
RecrystallizationEthanol70-80>90%Simple procedure [22]
RecrystallizationToluene:hexane (1:1)60-70>85%Good crystal quality [19]
Preparative TLCEtOAc:hexane (2:1)40-45>99%Analytical purity [19]

High-performance liquid chromatography serves as both an analytical tool and a preparative technique for quinoxaline purification [20] [21]. The method requires careful optimization of mobile phase composition and pH to achieve adequate separation [21]. Studies demonstrate that 10 percent acetonitrile provides optimal conditions for quinoxaline dissolution before injection, while mobile phases containing 0.1 percent formic acid deliver superior separation efficiency [21].

Specialized purification challenges arise with highly sensitive quinoxaline derivatives containing multiple functional groups [19]. These compounds often exhibit strong interactions with silica gel, necessitating the use of neutral aluminum oxide as an alternative stationary phase [19]. However, neutral aluminum oxide columns can present difficulties with compound migration, requiring extensive optimization of solvent systems [19].

The purification of quinoxaline N-oxides and related derivatives demands particular attention to pH control and oxidation prevention [27]. These compounds require rapid processing under inert atmospheres to prevent degradation and maintain product integrity [27]. Specialized handling procedures include protection from light and exclusion of oxygen during purification steps [27].

Thin-layer chromatography provides effective analytical monitoring and small-scale preparative purification for quinoxaline derivatives [19] [20]. The technique proves particularly valuable when conventional column chromatography fails to provide adequate separation [19]. Preparative thin-layer chromatography using ethyl acetate-hexane (2:1) solvent systems achieves analytical purity levels exceeding 99 percent, albeit with lower recovery yields [19].

Extraction procedures play a crucial role in initial purification steps, particularly for removing catalyst residues and inorganic impurities [18] [23]. The standard protocol involves extracting reaction mixtures with chloroform or ethyl acetate, followed by aqueous washing to remove water-soluble impurities [18] [23]. Multiple extraction cycles ensure complete removal of contaminants while maximizing product recovery [18].

Crystallization from mixed solvent systems offers enhanced selectivity for certain quinoxaline derivatives [19]. Toluene-hexane mixtures provide effective crystallization media, though the resulting crystals may retain trace solvent molecules and require extended drying periods under vacuum [19]. The crystal quality obtained through this method often justifies the additional processing steps required [19].

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 2-(Chloromethyl)quinoxaline hydrochloride exhibits characteristic aromatic proton signals that provide detailed structural information about the quinoxaline ring system [1] [2]. The most distinctive signal appears as a singlet at δ 8.99 ppm, corresponding to the C(3)-H proton, which experiences significant deshielding due to its proximity to both nitrogen atoms in the pyrazine ring. The aromatic protons of the benzene ring portion display typical coupling patterns, with the C(8)-H appearing as a doublet at δ 8.12 ppm and C(5)-H as a doublet at δ 8.03 ppm. The C(6)-H and C(7)-H protons manifest as overlapping signals around δ 7.89 ppm, appearing as a complex triplet due to their equivalent magnetic environments [2].

The chloromethyl substituent introduces a characteristic set of signals in the aliphatic region, with the methylene protons (CH₂Cl) expected to appear as a singlet in the range of δ 4.7-5.2 ppm [2]. This significant downfield shift results from the strong electron-withdrawing effect of the chlorine atom, which deshields the adjacent methylene protons. The hydrochloride salt formation introduces additional complexity to the spectrum, as protonation of one of the quinoxaline nitrogen atoms can cause subtle shifts in the aromatic proton signals and potentially affect the coupling patterns [2].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides comprehensive information about the carbon framework of 2-(Chloromethyl)quinoxaline hydrochloride [1] [3]. The quinoxaline ring carbons display characteristic chemical shift patterns that are diagnostic for this heterocyclic system. The carbon atoms involved in carbon-nitrogen double bonds (C=N) appear in the range of δ 158.44-151.23 ppm, reflecting the significant deshielding effect of the electronegative nitrogen atoms [1] [3].

The aromatic carbon atoms within the benzene ring portion of the quinoxaline system exhibit chemical shifts in two distinct regions: δ 149.25-146.16 ppm for carbons bearing substituents or adjacent to heteroatoms, and δ 146.48-144.40 ppm for unsubstituted aromatic carbons [1] [3]. The aromatic CH carbons appear in the range of δ 155.33-106.66 ppm, with their exact positions dependent on their specific electronic environments within the fused ring system [3].

The chloromethyl carbon represents a particularly important diagnostic signal, expected to appear around δ 41-45 ppm [3]. This substantial downfield shift from typical aliphatic carbons (δ ~20-30 ppm) results from the strong electron-withdrawing effect of the chlorine atom, which significantly reduces the electron density around the methylene carbon. The carbon-13 spectrum also provides coupling constant information, with one-bond carbon-hydrogen coupling constants (¹J(C,H)) ranging from 159.4 to 181.9 Hz, two-bond couplings (²J(C,H)) from 6.5 to 11.4 Hz, and three-bond couplings (³J(C,H)) from 5.4 to 10.0 Hz [3].

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy

Nitrogen-15 nuclear magnetic resonance spectroscopy of 2-(Chloromethyl)quinoxaline hydrochloride presents unique challenges due to the low natural abundance of ¹⁵N (0.36%) and its relatively low gyromagnetic ratio [4] [5]. The two nitrogen atoms in the quinoxaline ring system exhibit distinct chemical environments that can be differentiated through careful analysis of their nitrogen-15 chemical shifts [4] [5].

The pyridinic nitrogen atoms in the quinoxaline ring typically appear in the range of δ -65 to -85 ppm relative to anhydrous ammonia [5] [6]. The specific chemical shifts are influenced by the electronic effects of the chloromethyl substituent and the overall aromatic system conjugation. In the hydrochloride salt form, one nitrogen atom becomes protonated, resulting in a significant downfield shift of approximately 15-25 ppm compared to the neutral nitrogen [5].

The nitrogen-15 spectrum provides valuable coupling information, particularly the one-bond nitrogen-hydrogen coupling constants (¹J(N,H)) which range from -85 to -87 Hz for protonated nitrogen atoms [5] [7]. These coupling constants serve as diagnostic tools for determining the protonation state and can provide insights into hydrogen bonding interactions. The sensitivity of nitrogen-15 chemical shifts to subtle changes in electronic environment makes this technique particularly valuable for studying intermolecular interactions and crystal packing effects in the solid state [5].

Vibrational Spectroscopy: Fourier Transform Infrared and Raman Analysis

Fourier Transform Infrared Spectroscopy

The infrared spectrum of 2-(Chloromethyl)quinoxaline hydrochloride exhibits characteristic absorption bands that provide detailed information about the functional groups and molecular interactions present in the compound [2] [8]. The high-frequency region displays nitrogen-hydrogen stretching vibrations at 3519 and 3446 cm⁻¹, which are diagnostic for the hydrochloride salt formation [2]. These bands result from the protonation of one quinoxaline nitrogen atom, creating N-H bonds that exhibit characteristic stretching frequencies in this region.

The aromatic carbon-hydrogen stretching vibrations appear in the range of 3056-3009 cm⁻¹, confirming the presence of the aromatic quinoxaline ring system [2] [8]. The carbonyl or carbon-nitrogen double bond stretching region shows strong absorptions at 1677-1671 cm⁻¹ and 1620-1615 cm⁻¹, which are characteristic of the quinoxaline ring C=N stretching vibrations [2] [8]. These frequencies are particularly diagnostic for the heterocyclic system and can provide information about the electronic conjugation within the molecule.

The fingerprint region contains several important diagnostic bands. Strong absorptions at 1540 and 1489 cm⁻¹ correspond to combined C=N and C=C stretching vibrations within the aromatic system [2]. The presence of the hydrochloride counterion is confirmed by a strong band at 1383 cm⁻¹, which is characteristic of ionic interactions [2]. Medium-intensity bands at 1155 and 1093 cm⁻¹ arise from C-N stretching vibrations and aromatic C-H bending modes [8]. The lower frequency region (960-415 cm⁻¹) contains aromatic C-H out-of-plane bending vibrations and bands associated with halogen-nitrogen interactions [2] [8].

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information that is particularly sensitive to symmetric vibrations and aromatic ring systems [9] [10]. The most prominent feature in the Raman spectrum of 2-(Chloromethyl)quinoxaline hydrochloride appears in the range of 1625-1620 cm⁻¹, corresponding to the characteristic quinoxaline ring breathing and C=N stretching vibrations [10]. This band serves as a diagnostic marker for the quinoxaline heterocyclic system and exhibits high intensity due to the polarizable aromatic π-electron system.

The pyrrole half-ring symmetric stretching vibration manifests as a medium-to-strong band in the range of 1372-1366 cm⁻¹ [9] [10]. This vibration is particularly sensitive to electronic conjugation effects and can provide information about the extent of π-electron delocalization within the quinoxaline ring system. The intensity and exact frequency of this band are influenced by the electron-withdrawing chloromethyl substituent, which affects the overall electronic distribution in the aromatic system.

The ring breathing mode appears at 740-725 cm⁻¹ and represents a fundamental vibrational mode of the aromatic ring system [11] [10]. The chlorine substitution effect is evident in the aromatic C-H out-of-plane bending vibration, which appears at approximately 755 cm⁻¹, representing a blue-shift from the typical position due to the halogen substitution [11]. A diagnostic band for the chloromethyl group appears at 390 cm⁻¹, corresponding to C-Cl stretching vibrations [11]. Additional skeletal vibrations of the aromatic ring system manifest at 1130 cm⁻¹ (C-C stretching) and 577 cm⁻¹ (crystalline form-specific vibrations) [10].

Mass Spectrometric Fragmentation Patterns

Molecular Ion and Primary Fragmentation

The mass spectrum of 2-(Chloromethyl)quinoxaline hydrochloride exhibits a molecular ion pattern that reflects the presence of chlorine through the characteristic isotope distribution [12] [13]. The protonated molecular ion [M+H]⁺ appears at m/z 199/201, displaying the typical 3:1 intensity ratio for compounds containing one chlorine atom [12]. This isotope pattern serves as a definitive identification tool and confirms the molecular formula of the compound.

The molecular ion typically shows relatively low intensity, which is characteristic of organic chlorine compounds that undergo facile fragmentation [12] [14]. The primary fragmentation pathways involve the labile chloromethyl substituent, leading to several diagnostic fragment ions. The loss of hydrogen chloride (HCl) produces a prominent fragment at m/z 162 [M-HCl]⁺, which represents one of the most abundant ions in the spectrum [12] [13]. This fragmentation is common in chlorinated organic compounds and occurs through a favorable elimination mechanism.

Secondary Fragmentation Processes

The fragmentation pattern includes loss of the chloromethyl radical, yielding a fragment at m/z 150 [M-CH₂Cl]⁺ [12]. This process involves homolytic cleavage of the carbon-carbon bond connecting the chloromethyl group to the quinoxaline ring. An alternative fragmentation pathway involves the loss of only the chlorine atom, producing a fragment at m/z 164 [M-Cl]⁺ [12].

The parent quinoxaline structure, appearing at m/z 130, often represents the base peak in the mass spectrum [12] [15]. This fragment corresponds to the [C₈H₆N₂]⁺ ion and results from complete loss of the chloromethyl substituent. The stability of this aromatic heterocyclic system contributes to its high abundance in the spectrum. Further fragmentation of the quinoxaline ring system produces ions at m/z 116 [C₇H₄N₂]⁺ through ring contraction or rearrangement processes [12] [16]. Additional fragmentation leads to smaller aromatic fragments such as m/z 90 [C₆H₄N]⁺ [12].

Fragmentation Mechanisms

The fragmentation patterns observed for 2-(Chloromethyl)quinoxaline hydrochloride follow established mechanisms for quinoxaline derivatives [13] [16]. The quinoxaline ring system exhibits characteristic fragmentation involving the carbon-nitrogen bonds, particularly the ring-junction quaternary carbons. The electron-deficient nature of the quinoxaline system, enhanced by the electron-withdrawing chloromethyl group, influences the fragmentation pathways and relative abundances of the resulting ions [13].

Rearrangement processes play a significant role in the mass spectral fragmentation [16]. The quinoxaline derivatives can undergo aryl migration reactions, where aromatic groups migrate within the molecule during fragmentation. The presence of the chloromethyl substituent can influence these rearrangement processes, leading to unique fragmentation patterns that are diagnostic for this specific substitution pattern [16].

X-ray Photoelectron Spectroscopy (XPS) of Halogen-Nitrogen Interactions

Nitrogen 1s Photoelectron Analysis

X-ray photoelectron spectroscopy provides detailed information about the electronic environment and chemical states of nitrogen atoms in 2-(Chloromethyl)quinoxaline hydrochloride [17] [18]. The nitrogen 1s photoelectron spectrum exhibits distinct peaks that correspond to the different nitrogen environments within the molecule. The pyridinic nitrogen atoms in the quinoxaline ring appear at binding energies of 399.2-399.8 eV, which are characteristic of nitrogen atoms in aromatic heterocyclic systems [17] [18].

The formation of the hydrochloride salt introduces a second nitrogen environment through protonation of one quinoxaline nitrogen atom [18]. The protonated nitrogen exhibits a significant shift to higher binding energy, appearing at 401.3-402.1 eV [18]. This shift of approximately 1.5-2.5 eV from the neutral nitrogen binding energy is diagnostic for proton transfer and salt formation. The magnitude of this shift provides information about the strength of the nitrogen-hydrogen interaction and the extent of charge localization on the protonated nitrogen center [18].

Chlorine 2p Photoelectron Characteristics

The chlorine 2p photoelectron spectrum exhibits the characteristic spin-orbit doublet pattern with Cl 2p₃/₂ appearing at 200.0-200.5 eV and Cl 2p₁/₂ at 201.6-202.1 eV [19] [20]. The doublet separation of approximately 1.6 eV is consistent with organic chlorine compounds and provides confirmation of the covalent carbon-chlorine bond in the chloromethyl group [20]. The binding energy values are characteristic of chlorine in organic environments and can be distinguished from ionic chloride species, which typically appear at slightly different binding energies [20].

The intensity ratio of the Cl 2p₃/₂ to Cl 2p₁/₂ peaks follows the expected 2:1 ratio based on the spin-orbit coupling multiplicity [20]. The peak shapes and widths provide information about the chemical homogeneity of the chlorine environment and can reveal the presence of different chlorine species if multiple environments exist [19].

Carbon 1s Core Level Analysis

The carbon 1s photoelectron spectrum reveals distinct environments for the different carbon atoms within the molecule [20] [21]. The aromatic carbons in the quinoxaline ring appear at 284.5-285.2 eV, which serves as a reference for the aromatic carbon environment [20]. The chloromethyl carbon exhibits a characteristic downfield shift to 286.8-287.5 eV due to the electron-withdrawing effect of the chlorine atom [20]. This shift reflects the reduced electron density around the carbon atom that is directly bonded to the electronegative chlorine.

Halogen-Nitrogen Electronic Interactions

The XPS analysis provides insights into the electronic interactions between the halogen and nitrogen functionalities within the molecule [17] [18]. The chloromethyl group's electron-withdrawing effect influences the electronic environment of the quinoxaline nitrogen atoms, which can be observed through subtle shifts in the nitrogen 1s binding energies compared to unsubstituted quinoxaline [17]. The proximity of the chloromethyl substituent to the nitrogen-containing heterocyclic system creates electronic communication that affects the overall electron distribution within the molecule [17] [18].

Dates

Last modified: 04-14-2024

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